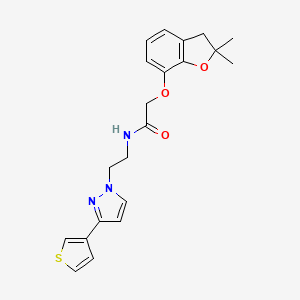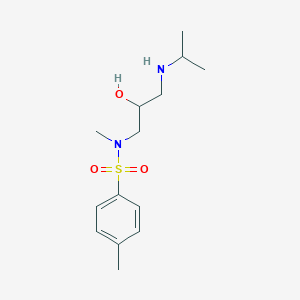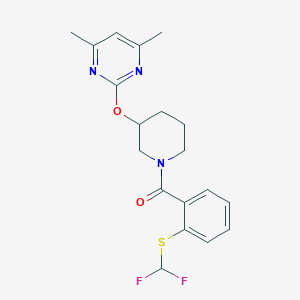![molecular formula C23H27N5O4 B2882084 7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-02-4](/img/structure/B2882084.png)
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an acetylpiperazine group, a methoxypropyl group, and a pyrazolopyridinone group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyridinone group, in particular, is a fused ring system that could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of aromatic rings, and the overall size and shape of the molecule .科学的研究の応用
PARP-1 Inhibition for Cancer Therapy
Poly ADP-ribose polymerases (PARP-1): are enzymes involved in DNA repair. Inhibitors of PARP-1 are used in cancer therapy, particularly for treating BRCA-1 deficient tumors. Derivatives of the compound have been designed and synthesized as novel and effective PARP-1 inhibitors. These derivatives show promise in improving the structure-activity relationships about the substituents in the hydrophobic pocket .
Targeted Antiproliferative Activity
Certain derivatives of this compound have demonstrated selective antiproliferative activity against cancer cells, such as MDA-MB-436, without affecting non-cancerous cells like MCF-7. This indicates a high degree of selectivity and targeting, which is crucial for developing safer cancer treatments .
Molecular Docking Studies
Molecular docking studies using derivatives of this compound have revealed that the formation of hydrogen bonds is essential for PARP-1 inhibition activities. This insight can guide the design of new drugs with improved efficacy and specificity .
Structure-Activity Relationship (SAR) Exploration
The compound’s derivatives have been used to explore the structure-activity relationship in the hydrophobic pocket of PARP-1. Understanding the SAR can lead to the development of more potent inhibitors by introducing strong electronegative groups or halogen atoms in the side chain .
Anti-Tubercular Agents
Research has also been conducted on similar structures to design and synthesize derivatives as anti-tubercular agents . These agents have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential applications in treating tuberculosis .
Non-Toxicity to Human Cells
In addition to their therapeutic potential, the most active compounds derived from this chemical structure have been evaluated for cytotoxicity and found to be non-toxic to human cells (HEK-293). This is an important consideration in drug development to ensure patient safety .
作用機序
Target of Action
The primary target of this compound is poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
By inhibiting PARP-1, the compound affects the DNA repair pathway. This can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in certain DNA repair pathways .
Result of Action
The compound displayed good antiproliferation activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer.
将来の方向性
特性
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-17(29)26-10-12-27(13-11-26)22(30)19-15-25(9-6-14-32-2)16-20-21(19)24-28(23(20)31)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJUSOUYZJGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)



![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)




![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)